molecular formula C₂₀H₂₂O₆ B1140017 Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside CAS No. 56341-65-2

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

Cat. No. B1140017
CAS RN: 56341-65-2
M. Wt: 358.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and related compounds involves several key steps, including condensation reactions and the strategic use of protecting groups to achieve desired structural features. For example, the condensation of 6-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranosyl derivatives with methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl derivatives has been reported to produce compounds with specific configurations and conformations (Krajewski et al., 1985). Such synthetic approaches are crucial for generating compounds with precise structural attributes for further study.

Molecular Structure Analysis

The molecular structure of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives has been elucidated using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. The study by Krajewski et al. (1985) investigated a derivative crystallizing in the monoclinic system, highlighting the significance of the chiral center configuration and the conformation of galactopyranose rings in determining the compound's overall structure.

Chemical Reactions and Properties

Chemical reactions involving Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives are diverse, including glycosylation reactions that enable the construction of complex oligosaccharides. For instance, selective glycosylation catalyzed by halide ion has been demonstrated to yield disaccharide derivatives efficiently (Takeo & Maeda, 1988). These reactions are fundamental for the synthesis of biologically relevant carbohydrate structures.

Physical Properties Analysis

The physical properties of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. X-ray crystallography studies provide insights into the crystal packing and intermolecular interactions that affect these properties.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards various chemical groups, acyl migration, and the stability of protecting groups, are critical for their application in synthesis. For example, the acyl migration from C-3 to C-2 under alkaline conditions illustrates the dynamic nature of these molecules in chemical transformations (Chittenden & Buchanan, 1969).

Safety And Hazards

There is no specific information available about the safety and hazards of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside. However, as with all chemicals, it should be handled with care.


Future Directions

Given its profound antiviral and anticancer properties2, Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside has tremendous potential for future research, particularly in the field of cancer therapeutics3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLVYJUXVHIJN-MQFIESTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676259
Record name Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

CAS RN

56341-65-2
Record name Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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